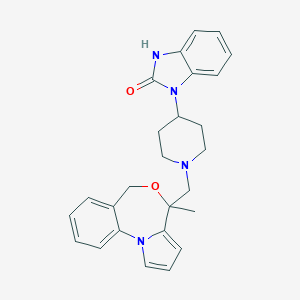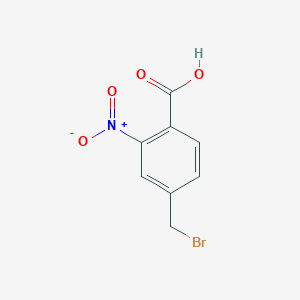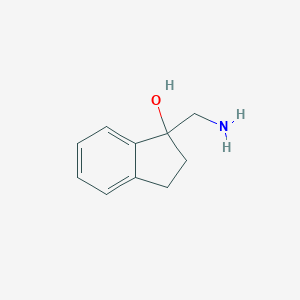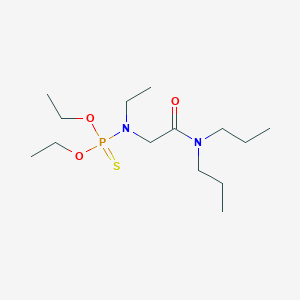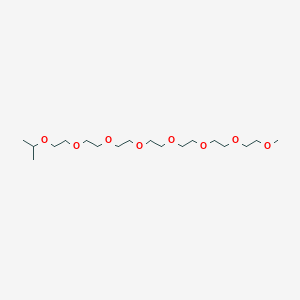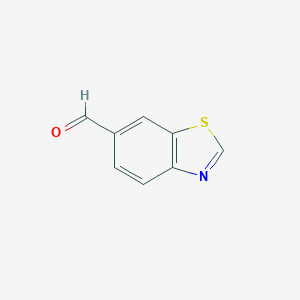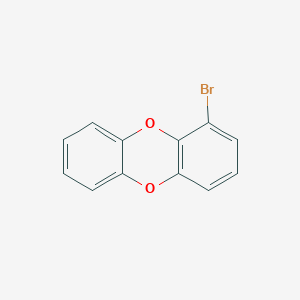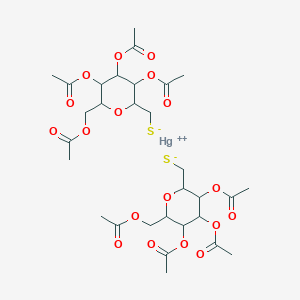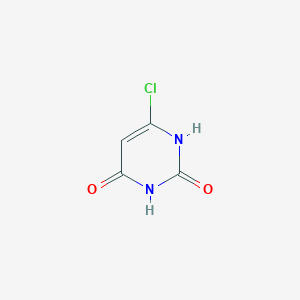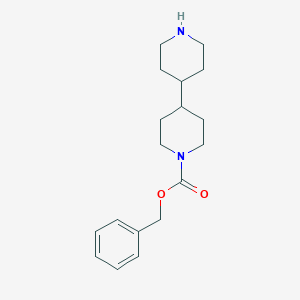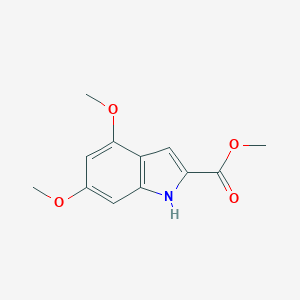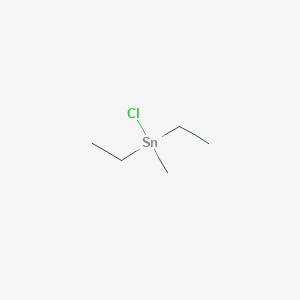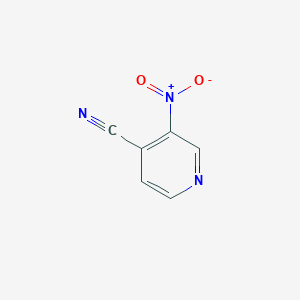![molecular formula C4H11N3S B025784 Thiourea,N-[(dimethylamino)methyl]- CAS No. 109858-55-1](/img/structure/B25784.png)
Thiourea,N-[(dimethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-[(dimethylamino)methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C5H12N2S. Thiourea, N-[(dimethylamino)methyl]- has been used in various fields, including chemistry, biology, and medicine, due to its diverse applications.
Wirkmechanismus
Thiourea, N-[(dimethylamino)methyl]- acts as a reducing agent and a ligand in various chemical reactions. It can also form complexes with metal ions, which can be used in catalytic reactions. In biological and medical research, thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
Thiourea, N-[(dimethylamino)methyl]- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help prevent cell damage. In addition, thiourea, N-[(dimethylamino)methyl]- has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Thiourea, N-[(dimethylamino)methyl]- has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also a versatile compound that can be used in various chemical reactions. However, thiourea, N-[(dimethylamino)methyl]- has some limitations. It is a toxic compound that can cause harm if not handled properly. It is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
Thiourea, N-[(dimethylamino)methyl]- has several potential future directions. It can be used in the development of new drugs for cancer treatment, due to its ability to inhibit the growth of cancer cells. It can also be used in the development of new catalysts for chemical reactions, due to its unique properties. In addition, thiourea, N-[(dimethylamino)methyl]- can be used in the development of new materials, due to its ability to form complexes with metal ions.
Conclusion
Thiourea, N-[(dimethylamino)methyl]- is a versatile compound that has been widely used in scientific research. It has unique properties that make it useful in various fields, including chemistry, biology, and medicine. Thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells. It has several advantages for lab experiments, but it also has some limitations. Thiourea, N-[(dimethylamino)methyl]- has several potential future directions, including the development of new drugs, catalysts, and materials.
Synthesemethoden
Thiourea, N-[(dimethylamino)methyl]- can be synthesized by reacting thiourea with formaldehyde and dimethylamine. The reaction takes place in an aqueous solution under acidic conditions. The yield of the reaction is high, and the product is obtained in a pure form after recrystallization.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-[(dimethylamino)methyl]- has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a reducing agent in organic synthesis, and as a catalyst in various chemical reactions. In addition, thiourea, N-[(dimethylamino)methyl]- has been used in biological and medical research due to its unique properties.
Eigenschaften
CAS-Nummer |
109858-55-1 |
|---|---|
Produktname |
Thiourea,N-[(dimethylamino)methyl]- |
Molekularformel |
C4H11N3S |
Molekulargewicht |
133.22 g/mol |
IUPAC-Name |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
InChI-Schlüssel |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CN=C(N)S |
SMILES |
CN(C)CNC(=S)N |
Kanonische SMILES |
CN(C)CNC(=S)N |
Synonyme |
Thiourea, [(dimethylamino)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



